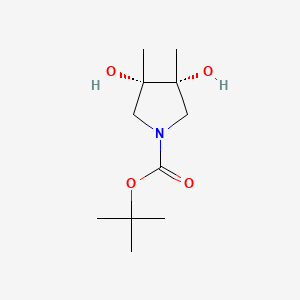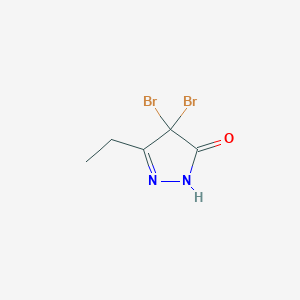
4,4-Dibromo-5-ethyl-2,4-dihydro-3h-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by the presence of a pyrazolone ring substituted with bromine atoms and an ethyl group
Méthodes De Préparation
The synthesis of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at the 4-position. The reaction conditions often require a solvent such as acetic acid or ethanol and may be carried out at elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazolones.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states. Reduction reactions can also modify the pyrazolone ring, affecting its electronic properties.
Cyclization Reactions: The presence of reactive bromine atoms allows for cyclization reactions with suitable partners, forming fused ring systems that can have enhanced biological activity.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: Its ability to undergo various chemical modifications allows for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atoms and pyrazolone core.
Mécanisme D'action
The mechanism of action of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological targets through its reactive bromine atoms and pyrazolone ring. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one include other brominated pyrazolones and pyrazolone derivatives with different substituents. These compounds share the pyrazolone core but differ in their chemical reactivity and biological activity due to the nature and position of the substituents.
4,4-Dibromo-3-methyl-2,4-dihydro-3H-pyrazol-3-one:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks bromine atoms, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
13048-84-5 |
|---|---|
Formule moléculaire |
C5H6Br2N2O |
Poids moléculaire |
269.92 g/mol |
Nom IUPAC |
4,4-dibromo-3-ethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-2-3-5(6,7)4(10)9-8-3/h2H2,1H3,(H,9,10) |
Clé InChI |
UDHIIUQXRDHTNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=O)C1(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





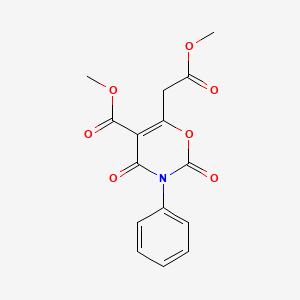
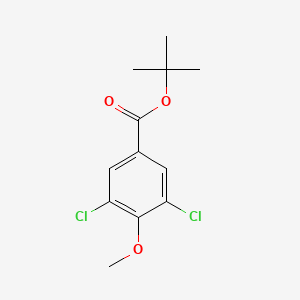
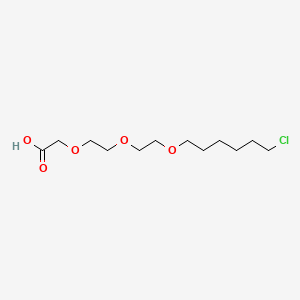

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
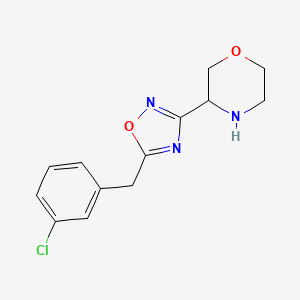
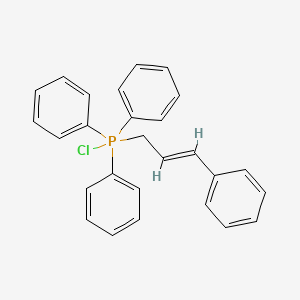
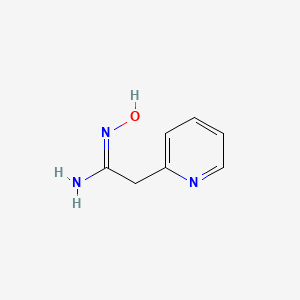
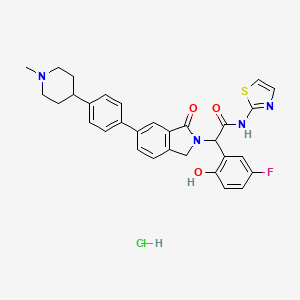
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
